(4-butylpiperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone (4-butylpiperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1291854-35-7
VCID: VC4365321
InChI: InChI=1S/C17H23ClN6O/c1-2-3-7-23-8-10-24(11-9-23)17(25)15-16(21-22-20-15)19-14-6-4-5-13(18)12-14/h4-6,12H,2-3,7-11H2,1H3,(H2,19,20,21,22)
SMILES: CCCCN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Molecular Formula: C17H23ClN6O
Molecular Weight: 362.86

(4-butylpiperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

CAS No.: 1291854-35-7

Cat. No.: VC4365321

Molecular Formula: C17H23ClN6O

Molecular Weight: 362.86

* For research use only. Not for human or veterinary use.

(4-butylpiperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone - 1291854-35-7

Specification

CAS No. 1291854-35-7
Molecular Formula C17H23ClN6O
Molecular Weight 362.86
IUPAC Name (4-butylpiperazin-1-yl)-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone
Standard InChI InChI=1S/C17H23ClN6O/c1-2-3-7-23-8-10-24(11-9-23)17(25)15-16(21-22-20-15)19-14-6-4-5-13(18)12-14/h4-6,12H,2-3,7-11H2,1H3,(H2,19,20,21,22)
Standard InChI Key LLRBHECGYOVODP-UHFFFAOYSA-N
SMILES CCCCN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Introduction

The compound (4-butylpiperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound combines a piperazine moiety and a triazole scaffold, which are widely recognized as pharmacologically significant structures.

Synthesis Overview

The synthesis of this compound typically involves multistep reactions:

  • Formation of the Triazole Core:

    • The triazole ring is synthesized through azide-alkyne cycloaddition (click chemistry), which is efficient and widely used in medicinal chemistry.

  • Introduction of the Piperazine Moiety:

    • The butyl-substituted piperazine is incorporated via nucleophilic substitution or amidation reactions.

  • Final Assembly:

    • The chlorophenyl group is coupled with the triazole core through amination or condensation reactions.

Antimicrobial Potential

Triazole derivatives are well-documented for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal strains due to:

  • The electron-withdrawing chlorine atom on the phenyl ring.

  • The nitrogen-rich triazole moiety capable of binding to microbial enzymes.

Anti-inflammatory Effects

Amide-containing compounds often exhibit anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

Applications in Medicinal Chemistry

This compound has potential applications in:

  • Development of antifungal agents targeting resistant Candida strains.

  • Design of anticancer drugs due to its ability to interact with DNA or proteins involved in cell proliferation.

  • Anti-inflammatory therapies targeting enzymes like LOX or COX.

Research Gaps and Future Directions

While the compound shows promise based on its structure:

  • Experimental validation of its biological activity is required.

  • Detailed pharmacokinetic studies are necessary to confirm its drug-like behavior.

  • Structural optimization could enhance selectivity and potency for specific targets.

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